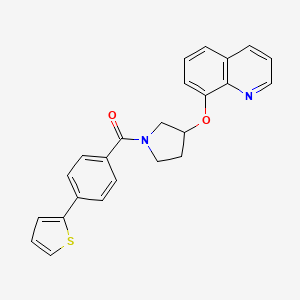

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Description

Properties

IUPAC Name |

(3-quinolin-8-yloxypyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c27-24(19-10-8-17(9-11-19)22-7-3-15-29-22)26-14-12-20(16-26)28-21-6-1-4-18-5-2-13-25-23(18)21/h1-11,13,15,20H,12,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVAVNMHWQTAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their coupling with the thiophene-substituted phenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Chemical Properties and Structure

This compound features a quinoline moiety, a pyrrolidine ring, and a thiophene group. The unique combination of these structural elements imparts distinctive chemical and biological properties.

Chemistry

The compound serves as a building block in synthetic organic chemistry. It can undergo various chemical reactions, including:

- Oxidation : Introducing oxygen-containing functional groups.

- Reduction : Removing oxygen-containing groups or adding hydrogen.

- Substitution : Replacing one functional group with another.

These reactions allow for the synthesis of more complex molecules, which can be utilized in various applications.

Biology

Research has shown that the compound exhibits potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of quinoline, including this compound, show significant antimicrobial activity against various pathogens. For instance, in vitro assays have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Against Various Microorganisms

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Mycobacterium smegmatis | 12 |

| 2 | Pseudomonas aeruginosa | 10 |

Medicine

The compound has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Recent studies have evaluated its effects on different cancer cell lines, such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound showed promising growth inhibition at concentrations as low as 15 µM.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 1 | MDA-MB-231 | 15 | 56 |

| 2 | PC-3 | 15 | 44 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar quinoline derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The results indicated that modifications to the thiophene group enhanced antibacterial activity, suggesting structural optimization could lead to more potent agents .

Case Study 2: Anticancer Potential

In vitro testing of the compound on breast and prostate cancer cell lines revealed significant cytotoxicity. The mechanism was attributed to the intercalation of the quinoline moiety with DNA, disrupting cellular processes and leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein active sites, modulating their activity. The thiophene-substituted phenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s structural analogs can be categorized based on substituent variations. Key comparisons include:

- Thiophene vs. Sulfonyl Groups : The thiophene substituent in the target compound may enhance π-π stacking interactions in biological targets compared to the sulfonyl group in the IJPR compound, which improves solubility but reduces lipophilicity .

- Pyrrolidine vs. Imidazole Linkers : The pyrrolidine ring in the target compound offers conformational flexibility, whereas the imidazole group in the IJPR analog provides hydrogen-bonding capability, critical for enzyme inhibition .

Structural Characterization

Crystallographic analysis of such compounds often employs the SHELX system (e.g., SHELXL for refinement), which is widely used for small-molecule structural determination . The target compound’s stereochemistry at the pyrrolidine ring could be resolved using SHELX-based software, similar to related quinoline derivatives.

Research Findings and Limitations

- Thermodynamic Stability : Thiophene’s electron-rich nature may increase metabolic stability compared to sulfonyl-containing analogs, but this requires validation via pharmacokinetic studies.

- Synthetic Challenges : The IJPR protocol’s high-temperature reflux in NMP may degrade sensitive functional groups, whereas the target compound’s synthesis might require optimized conditions to preserve the thiophene ring.

Biological Activity

The compound (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a pyrrolidine ring and a thiophenyl group, providing a unique scaffold for drug development. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : This can be achieved from cyclic or acyclic precursors.

- Introduction of the Quinolin-8-yloxy Group : This is often done via nucleophilic substitution reactions.

- Methanone Formation : Finalizing the structure through carbonylation reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The quinoline and pyrrolidine components are known to influence multiple biological processes, such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity Testing : In vitro studies have demonstrated significant cytotoxic effects against various human leukemia cell lines, including K562, HL60, and U937. For instance, one study reported an IC50 value of approximately 3.5 μM against K562 cells, indicating potent antiproliferative activity comparable to established reference drugs .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| K562 | 3.5 | 4.5 |

| HL60 | 15 | 5.5 |

| U937 | >20 | 8.0 |

This table summarizes the cytotoxicity results against different leukemia cell lines, illustrating the compound's varying effectiveness.

The compound has been shown to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting cell division. This effect is associated with the downregulation of cyclin-dependent kinases (CDKs), particularly CDK1, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have explored the biological activity of similar compounds that share structural features with this compound:

- Pyrroloquinoline Derivatives : These compounds have been identified as effective antagonists for 5-HT6 receptors, showing promise in treating neurodegenerative diseases .

- Related Quinoline Compounds : Other derivatives have demonstrated cytotoxic effects against cancer cell lines, reinforcing the therapeutic potential of quinoline-based structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.